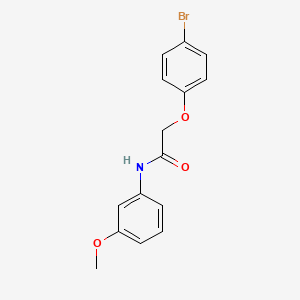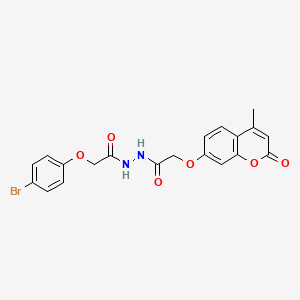![molecular formula C13H15N5O2 B11700789 3-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11700789.png)
3-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with an ethoxybenzylidene hydrazinyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol typically involves the condensation of 2-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 6-methyl-1,2,4-triazin-5-one under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature, solvent, and pH, can be optimized to improve the yield and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted triazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-ethoxybenzylidene)hydrazinyl-4,6-dimethyl-1,3,5-triazine
- 4-(2-ethoxybenzylidene)hydrazinyl-6-morpholino-1,3,5-triazine
Uniqueness
3-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of an ethoxybenzylidene hydrazinyl group with a triazine ring and a methyl group makes it distinct from other triazine derivatives.
Propiedades
Fórmula molecular |
C13H15N5O2 |
|---|---|
Peso molecular |
273.29 g/mol |
Nombre IUPAC |
3-[(2E)-2-[(2-ethoxyphenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C13H15N5O2/c1-3-20-11-7-5-4-6-10(11)8-14-17-13-15-12(19)9(2)16-18-13/h4-8H,3H2,1-2H3,(H2,15,17,18,19)/b14-8+ |
Clave InChI |
SETXINSDBKUEDN-RIYZIHGNSA-N |
SMILES isomérico |
CCOC1=CC=CC=C1/C=N/NC2=NN=C(C(=O)N2)C |
SMILES canónico |
CCOC1=CC=CC=C1C=NNC2=NN=C(C(=O)N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(4-bromophenyl)carbamothioyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B11700733.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methylbutanehydrazide](/img/structure/B11700735.png)
![1-Ethyltricyclo[2.2.1.0~2,6~]heptan-3-amine](/img/structure/B11700738.png)

![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-3-nitrobenzamide](/img/structure/B11700752.png)

![(2E)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one](/img/structure/B11700760.png)
![N-[4-[(4-nitrophenyl)methylideneamino]phenyl]acetamide](/img/structure/B11700775.png)
![N'-[(E)-(4-hydroxy-3-iodo-5-nitrophenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11700783.png)

![N-(3-methoxyphenyl)-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide](/img/structure/B11700797.png)
